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molecular formula C18H21NO5 B8456713 Diethyl [(2-methyl-4-phenyl-1,3-oxazol-5-yl)methyl]propanedioate CAS No. 89149-92-8

Diethyl [(2-methyl-4-phenyl-1,3-oxazol-5-yl)methyl]propanedioate

Cat. No. B8456713
M. Wt: 331.4 g/mol
InChI Key: ZFNFNRCUMGVNOY-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

Diethyl 2-(2-methyl-4-phenyl-5-oxazolylmethyl)malonate (8.0 g) was dissolved in a mixture of acetic acid (50 ml) and 6N hydrochloric acid (20 ml) and the solution was refluxed with stirring for 3 hours. The solvent was then distilled off and the residue was made alkaline with 2N sodium hydroxide and washed with ethyl ether. The alkaline solution was adjusted to pH 2 with concentrated hydrochloric acid to give 2-methyl-4-phenyloxazole-5-propionic acid as crystals, yield 4.85 g (overall yield from the 5-bromomethyl compound=57.5%). Recrystallization from ethanol gave colorless prisms, yield 3.40 g (overall yield from the bromomethyl compound=40.3%), m.p. 156°-157° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH2:13][CH:14](C(OCC)=O)[C:15]([O:17]CC)=[O:16])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1>C(O)(=O)C.Cl>[CH3:1][C:2]1[O:3][C:4]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1OC(=C(N1)C1=CC=CC=C1)CC(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
WASH
Type
WASH
Details
washed with ethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1OC(=C(N1)C1=CC=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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